Blue Shade Generation vs. m-Aminophenol
Patent US-8759365-B2 explicitly discloses that 3-amino-4-(dimethylamino)phenol, when formulated as a coupler in oxidative hair dye compositions, produces intense blue shades . In contrast, unsubstituted m-aminophenol produces red-brown shades when coupled with p-phenylenediamine, as documented in standard oxidation dye chemistry references [1]. This blue-generating capability is a direct consequence of the dimethylamino group at the 4-position, which alters the conjugation pathway and bathochromically shifts the absorption spectrum of the resulting indo dye. The patent further specifies that the compound yields color tones from blue to purple when paired with appropriate primary intermediates . This blue shade generation is a quantifiable colorimetric differentiation that cannot be achieved with the unsubstituted m-aminophenol scaffold.
| Evidence Dimension | Generated color shade (coupling with p-phenylenediamine) |
|---|---|
| Target Compound Data | Blue to purple shades |
| Comparator Or Baseline | m-Aminophenol: Red-brown shades |
| Quantified Difference | Qualitative color shift from red-brown to blue-purple |
| Conditions | Oxidative hair dye formulation with p-phenylenediamine as primary intermediate, hydrogen peroxide as oxidant, alkaline pH |
Why This Matters
Formulators seeking cool-toned or blue-based shades require this compound specifically; substituting with m-aminophenol would result in warm red-brown hues incompatible with target product specifications.
- [1] Corbett, J. F. The role of meta difunctional benzene derivatives in oxidative hair dyeing. II. Reactions with p-aminophenols. Journal of the Society of Cosmetic Chemists, 1979, 30(4), 191-210. View Source
